molecular formula C13H13NO5 B13481081 3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid

3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B13481081
M. Wt: 263.25 g/mol
InChI Key: BLMLCNVYXIXSSE-UHFFFAOYSA-N
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Description

3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the carboxyethyl and methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity while reducing the overall production time and cost.

Chemical Reactions Analysis

Types of Reactions

3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carboxylic acids to alcohols or aldehydes.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    6-methoxyindole-2-carboxylic acid: A compound with a similar indole core but different functional groups.

    3-carboxyethylindole: A compound with a similar carboxyethyl group but lacking the methoxy group.

Uniqueness

3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

3-(2-carboxyethyl)-6-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H13NO5/c1-19-7-2-3-8-9(4-5-11(15)16)12(13(17)18)14-10(8)6-7/h2-3,6,14H,4-5H2,1H3,(H,15,16)(H,17,18)

InChI Key

BLMLCNVYXIXSSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)O)CCC(=O)O

Origin of Product

United States

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